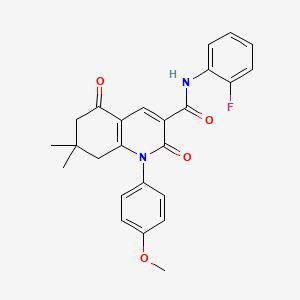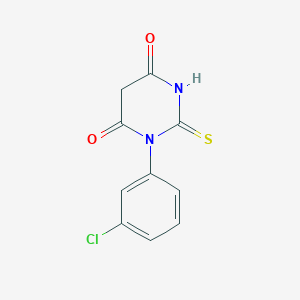![molecular formula C28H24N2O6 B11620419 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11620419.png)
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über ein pentazyklisches Gerüst mit zwei Methoxyphenylgruppen und zwei Diazagruppen, was sie für Forscher in der organischen Chemie und Materialwissenschaft interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kern-Pentazyklusstruktur, gefolgt von der Einführung von Methoxyphenyl- und Diazagruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind aromatische Aldehyde, Amine und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Synthesemethoden beinhalten, wobei die Reaktionsbedingungen optimiert werden, um die Ausbeute und Reinheit zu verbessern. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Umkristallisation werden häufig zur Reinigung des Endprodukts eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel oder Nitrierungsmittel unter kontrollierter Temperatur und Druck.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate, Chinonderivate und reduzierte Formen der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung und in therapeutischen Anwendungen.
Industrie: Wird zur Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung des mikrobiellen Wachstums oder Induktion von Apoptose in Krebszellen.
Wissenschaftliche Forschungsanwendungen
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,12-Dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron: Ähnliche pentazyklische Struktur, aber ohne die Methoxyphenyl- und Diazagruppen.
5,12-Bis(4-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron: Ähnliche Struktur mit Hydroxyphenylgruppen anstelle von Methoxyphenylgruppen.
Einzigartigkeit
Das Vorhandensein von Methoxyphenyl- und Diazagruppen in 5,12-Bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-4,6,11,13-tetron verleiht ihm einzigartige chemische und biologische Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C28H24N2O6 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C28H24N2O6/c1-35-15-7-3-13(4-8-15)29-25(31)21-17-11-12-18(22(21)26(29)32)20-19(17)23-24(20)28(34)30(27(23)33)14-5-9-16(36-2)10-6-14/h3-12,17-24H,1-2H3 |
InChI-Schlüssel |
JHQCDAUEJOUSCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620336.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11620337.png)

![4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620349.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620351.png)

![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620370.png)

![2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11620390.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11620392.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11620400.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11620410.png)
![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11620411.png)

